3-(5-(Difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Overview
Description
3-(5-(Difluoromethyl)-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a useful research compound. Its molecular formula is C9H8F2N4O3 and its molecular weight is 258.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the prevention of cell division and proliferation . The compound’s interaction with CDK2 also induces apoptosis within certain cell types .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase. The downstream effects include a halt in cell division and the induction of apoptosis .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against certain cell lines and CDK2 . It shows superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound also exerts significant inhibitory activity against CDK2 .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazolo[1,5-a]pyrimidines, the family to which this compound belongs, have beneficial properties as antimetabolites in purine biochemical reactions .
Cellular Effects
Some compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have shown superior cytotoxic activities against certain cancer cell lines
Molecular Mechanism
It is known that some 1,2,4-triazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle
Properties
IUPAC Name |
3-[5-(difluoromethyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4O3/c10-8(11)4-3-6(16)15-9(12-4)13-5(14-15)1-2-7(17)18/h3,8H,1-2H2,(H,17,18)(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZPHVTUDAZDQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)CCC(=O)O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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